molecular formula C11H8FNO B017829 N-(4-Fluorophenyl)pyridin-2(1H)-one CAS No. 60532-42-5

N-(4-Fluorophenyl)pyridin-2(1H)-one

Cat. No. B017829
CAS RN: 60532-42-5
M. Wt: 189.19 g/mol
InChI Key: YGKMIYGRRGRFDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one and related compounds often involves multistep chemical processes. For instance, one study describes the synthesis of a closely related compound through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation. The structural confirmation was achieved using 1H NMR and Mass spectra, emphasizing the complexity and precision required in synthesizing such compounds (Wang et al., 2016).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of N-(4-Fluorophenyl)pyridin-2(1H)-one. Techniques such as X-ray crystallography and NMR spectroscopy are typically employed. For example, the crystal structure of a similar compound was determined, showing that the molecule is essentially planar except for one of the pyrrolidin rings, which adopts a normal envelope conformation (Sharma et al., 2013).

Chemical Reactions and Properties

N-(4-Fluorophenyl)pyridin-2(1H)-one can participate in various chemical reactions, contributing to its versatility in synthetic applications. For instance, a study on the synthesis of fluorine-containing pentasubstituted pyridine derivatives highlighted the compound's ability to undergo regioselective intermolecular cyclization, demonstrating its reactivity and potential for creating complex molecular structures (Suzuki et al., 2007).

Physical Properties Analysis

The physical properties of N-(4-Fluorophenyl)pyridin-2(1H)-one, such as solubility, melting point, and crystallinity, are essential for its practical applications. These properties can be tailored by modifying the compound's structure, as demonstrated in the synthesis and characterization of similar compounds, which showed variations in their solubility and thermal stability (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications of N-(4-Fluorophenyl)pyridin-2(1H)-one. Studies on related compounds have explored their ability to form stable complexes with metals and their biological activity, indicating the compound's potential in medicinal chemistry and material science (Sengupta et al., 2003).

Scientific Research Applications

Synthesis and Characterization

  • N-(4-Fluorophenyl)pyridin-2(1H)-one derivatives are synthesized for applications in biological activities. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for creating biologically active compounds (Wang et al., 2016).

Application in Drug Development

  • Some derivatives of N-(4-Fluorophenyl)pyridin-2(1H)-one, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, have been investigated for their potential in anti-cancer drug development. The molecular reactivity and stability studies of such compounds are critical for understanding their interactions with biological targets (Murthy et al., 2017).

Molecular Structure Analysis

  • Crystallographic studies are conducted on compounds containing the N-(4-Fluorophenyl)pyridin-2(1H)-one moiety to understand their molecular conformation and potential applications. For example, the study of 2′-[2-(4-Fluoro­phen­yl)chroman-4-yl­idene]isonicotinohydrazide sheds light on the structural aspects of these compounds (Nie et al., 2006).

Fluorescent Sensing and Non-linear Optics

  • Compounds derived from N-(4-Fluorophenyl)pyridin-2(1H)-one have been used in the development of fluorescent sensors. For instance, certain derivatives demonstrate properties such as aggregation-induced emission (AIE), making them useful for sensing applications in various environments (Yang et al., 2013).

Molecular Docking and Inhibitor Development

  • These compounds are also important in the field of molecular docking and inhibitor development. Their interaction with specific biological targets, such as enzymes, can be studied for the development of new therapeutic agents. For example, pyridine derivatives containing the N-(4-Fluorophenyl)pyridin-2(1H)-one group have been studied as potential inhibitors of NAMPT, an enzyme relevant in cancer research (Venkateshan et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKMIYGRRGRFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475292
Record name N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)pyridin-2(1H)-one

CAS RN

60532-42-5
Record name N-(4-FLUOROPHENYL)PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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